Cas no 1804408-63-6 (Methyl 5-cyano-3-hydroxypyridine-2-acetate)

Methyl 5-cyano-3-hydroxypyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-cyano-3-hydroxypyridine-2-acetate
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- インチ: 1S/C9H8N2O3/c1-14-9(13)3-7-8(12)2-6(4-10)5-11-7/h2,5,12H,3H2,1H3
- InChIKey: PRBCTGHLBBXFTL-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1C(=CC(C#N)=CN=1)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 258
- トポロジー分子極性表面積: 83.2
- 疎水性パラメータ計算基準値(XlogP): 0
Methyl 5-cyano-3-hydroxypyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029008800-1g |
Methyl 5-cyano-3-hydroxypyridine-2-acetate |
1804408-63-6 | 95% | 1g |
$2,750.25 | 2022-04-02 | |
Alichem | A029008800-250mg |
Methyl 5-cyano-3-hydroxypyridine-2-acetate |
1804408-63-6 | 95% | 250mg |
$999.60 | 2022-04-02 |
Methyl 5-cyano-3-hydroxypyridine-2-acetate 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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4. Back matter
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Methyl 5-cyano-3-hydroxypyridine-2-acetateに関する追加情報
Research Briefing on Methyl 5-cyano-3-hydroxypyridine-2-acetate (CAS: 1804408-63-6) in Chemical Biology and Pharmaceutical Applications
Methyl 5-cyano-3-hydroxypyridine-2-acetate (CAS: 1804408-63-6) is a pyridine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have explored its structural modifications to enhance pharmacological properties and target specificity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Methyl 5-cyano-3-hydroxypyridine-2-acetate as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research team utilized the compound's reactive cyano and hydroxyl groups to develop a series of analogs with improved binding affinity and selectivity. Molecular docking studies revealed that derivatives of this compound exhibited strong interactions with the ATP-binding site of BTK, suggesting potential applications in B-cell malignancies and autoimmune disorders.
In the field of anti-inflammatory drug development, a recent patent application (WO2023056789) disclosed the use of Methyl 5-cyano-3-hydroxypyridine-2-acetate in the preparation of NLRP3 inflammasome inhibitors. The compound's pyridine core was found to be crucial for modulating the inflammatory response by interfering with the assembly of the inflammasome complex. Preclinical studies showed that optimized derivatives reduced IL-1β production by up to 80% in cellular models of inflammation.
From a synthetic chemistry perspective, researchers have developed novel catalytic methods for the efficient production of Methyl 5-cyano-3-hydroxypyridine-2-acetate. A 2024 publication in Organic Process Research & Development described a continuous flow chemistry approach that improved the yield to 92% while reducing hazardous waste generation. This advancement addresses previous challenges in scaling up production while maintaining the compound's high purity required for pharmaceutical applications.
The compound's mechanism of action has been further elucidated through recent structural biology studies. Cryo-EM analysis published in Nature Structural & Molecular Biology (2024) revealed that Methyl 5-cyano-3-hydroxypyridine-2-acetate derivatives can induce conformational changes in target proteins, particularly in the allosteric regulation of protein kinases. This finding opens new avenues for designing allosteric modulators with improved specificity and reduced off-target effects.
Ongoing clinical trials (NCT05844276) are evaluating a prodrug based on Methyl 5-cyano-3-hydroxypyridine-2-acetate for the treatment of rheumatoid arthritis. Preliminary results indicate favorable pharmacokinetic profiles with sustained drug release and reduced dosing frequency. The trial represents a significant step toward translating this chemical scaffold into clinical applications.
Future research directions include exploring the compound's potential in targeted protein degradation (PROTAC technology) and as a building block for covalent inhibitors. The versatility of Methyl 5-cyano-3-hydroxypyridine-2-acetate continues to make it a valuable tool in medicinal chemistry, with applications expanding beyond its initial indications.
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